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N-[(E)-decylideneamino]-2,4-dinitroaniline

Cat. No.: B074043
CAS No.: 1527-95-3
M. Wt: 336.39 g/mol
InChI Key: WVTWCMFTBSTXFK-SFQUDFHCSA-N
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Description

Overview of Schiff Base Compounds and Dinitroaniline Derivatives in Chemical Research

Schiff bases, named after the Italian chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (-C=N-). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. gsconlinepress.comijfmr.com This class of compounds is renowned for its broad range of applications, including in coordination chemistry as ligands for metal complexes, in materials science for the development of polymers with unique optical and electrical properties, and in the pharmaceutical industry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. gsconlinepress.comresearchgate.net

Dinitroaniline derivatives are a class of aromatic compounds derived from aniline (B41778) that contain two nitro groups (-NO2) attached to the benzene (B151609) ring. wikipedia.org The position of the nitro groups significantly influences the chemical properties of the molecule. These compounds are pivotal intermediates in the synthesis of various industrially important chemicals, including dyes and pesticides. wikipedia.org Notably, certain dinitroaniline derivatives, particularly 2,6-dinitroanilines, are utilized as pre-emergence herbicides that function by inhibiting microtubule formation in plants. wikipedia.org The 2,4-dinitroaniline (B165453) moiety, a component of the title compound, is a well-known chemical intermediate. wikipedia.org

Structural Elucidation of N-[(E)-decylideneamino]-2,4-dinitroaniline within the Schiff Base Family

This compound is structurally classified as a Schiff base. Its formation would theoretically involve the condensation reaction between 2,4-dinitroaniline and decanal (B1670006) (a ten-carbon aliphatic aldehyde).

The key structural features of this compound would include:

A 2,4-dinitroaniline headgroup: This aromatic ring is substituted with two electron-withdrawing nitro groups at positions 2 and 4, and the amino group is converted into the imine linkage.

An imine (azomethine) linkage (-CH=N-): This is the defining feature of a Schiff base, connecting the aromatic dinitroaniline moiety to the aliphatic decylidene chain. The "(E)" designation in the name refers to the stereochemistry at this double bond, indicating that the substituents are on opposite sides.

A decylidene tail: This is a ten-carbon aliphatic chain derived from decanal.

The presence of the electron-withdrawing nitro groups on the aniline ring is expected to influence the electronic properties of the imine linkage.

Table 1: Key Structural Components of this compound

ComponentChemical ClassKey Functional Group(s)
2,4-dinitroanilineDinitroaniline DerivativeAromatic ring, Two Nitro groups (-NO2)
DecylideneAliphatic Aldehyde DerivativeTen-carbon alkyl chain
Imine LinkageSchiff BaseAzomethine group (-C=N-)

Significance and Emerging Research Trajectories for This Specific Chemical Compound

Due to the absence of direct research on this compound, its specific significance and research trajectories can only be extrapolated from studies on similar compounds. Research on other Schiff bases derived from 2,4-dinitroaniline and various aldehydes has explored their potential in several areas.

For instance, studies on Schiff bases incorporating the dinitroaniline moiety have investigated their synthesis, crystal structure, and potential as ligands for metal complexes. researchgate.netsemanticscholar.org The resulting metal complexes are often evaluated for their catalytic activity and biological properties. fud.edu.ng The long aliphatic chain from the decanal component could impart increased lipophilicity, which might be a desirable trait in certain biological applications, potentially enhancing membrane permeability.

Future research on this compound, should it be synthesized and characterized, would likely focus on:

Synthesis and Spectroscopic Characterization: Developing an efficient synthesis protocol and fully characterizing the compound using techniques such as NMR, IR, and mass spectrometry.

Crystal Structure Analysis: Determining the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography.

Coordination Chemistry: Investigating its ability to act as a ligand for various transition metals and characterizing the resulting metal complexes.

Biological Activity Screening: Evaluating its potential as an antimicrobial, antifungal, or anticancer agent, leveraging the known bioactivity of both Schiff bases and some dinitroaniline derivatives.

Materials Science Applications: Exploring its potential use in the development of novel materials, such as liquid crystals or nonlinear optical materials, given the combination of an aromatic headgroup and a long aliphatic tail.

Established Condensation Protocols for Azomethine Formation

The formation of azomethines, or Schiff bases, is a reversible reaction that typically requires the removal of water to drive the equilibrium toward the product. Various protocols have been established to facilitate this transformation efficiently.

The synthesis of azomethines from aromatic amines and aliphatic aldehydes can be optimized by carefully selecting the reaction conditions. While specific studies detailing the optimization for this compound are not prevalent, general principles from analogous syntheses are widely applicable.

Temperature: Reaction temperatures can vary significantly, from room temperature to the reflux temperature of the chosen solvent. Microwave-assisted synthesis has emerged as a method to reduce reaction times by using higher temperatures under controlled conditions. biointerfaceresearch.com

Solvent Systems: A range of solvents can be employed, with the choice often depending on the solubility of the reactants and the method used for water removal. Common solvents include ethanol, methanol, benzene, and toluene. Green chemistry approaches have explored the use of water, ethanol as a green solvent, or even solvent-free conditions. biointerfaceresearch.comresearchgate.net

Catalysis: The condensation is often catalyzed by acids or bases. Acid catalysts, such as glacial acetic acid, p-toluenesulfonic acid, or lemon juice, work by protonating the aldehyde's carbonyl group, making it more electrophilic. biointerfaceresearch.com Basic catalysts like triethylamine can also be used. researchgate.net In some cases, catalysts like P₂O₅/Al₂O₃ or CaO have been shown to be highly efficient, particularly under microwave or solvent-free conditions. biointerfaceresearch.com

Table 1: Comparison of Catalytic Systems for Analogous Azomethine Synthesis

Catalyst SystemSolventEnergy SourceKey Advantages
Glacial Acetic AcidEthanolConventional RefluxSimple, common, and effective for many substrates.
CaONone (Solvent-free)Microwave (MW)Environmentally friendly, rapid reaction times, high yields. biointerfaceresearch.com
P₂O₅/Al₂O₃None (Solvent-free)Stirring at RTHigh efficiency, excellent yields in short duration. biointerfaceresearch.com
Lemon JuiceEthanolUltrasonicGreen acid catalyst, very rapid reaction (minutes). biointerfaceresearch.com

For the synthesis of this compound, the reaction typically proceeds with a 1:1 molar ratio of 2,4-dinitroaniline and decanal. To drive the reaction to completion and maximize the yield, a slight excess of the aldehyde may sometimes be used. The primary factor for yield optimization is the efficient removal of the water byproduct, often accomplished by azeotropic distillation using a Dean-Stark apparatus when solvents like benzene or toluene are used. In lower-boiling solvents like ethanol, the precipitation of the product as it forms can also drive the reaction forward. Yields for azomethine synthesis are generally high, often exceeding 80-90% under optimized conditions.

Precursor Synthesis and Modification

The availability and purity of the starting materials, 2,4-dinitroaniline and decanal, are critical for the successful synthesis of the final product.

2,4-Dinitroaniline is a well-known compound and can be prepared through several established methods. wikipedia.org The most common industrial and laboratory preparation involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, a process known as nucleophilic aromatic substitution. wikipedia.orgwikipedia.org

Different protocols for this reaction exist:

Reaction with Aqueous Ammonia: Heating 1-chloro-2,4-dinitrobenzene with an excess of aqueous ammonia under pressure is a viable method. google.com One procedure describes heating the chloro compound with a 5.7% aqueous ammonia solution, with the temperature rising to 120°C, yielding 84.3% of the product. google.com Another high-yield method involves introducing 1-chloro-2,4-dinitrobenzene into a threefold stoichiometric excess of aqueous ammonia, resulting in a 98.4% yield. google.com

Reaction with Ammonium Acetate: An alternative method that avoids the need for a high-pressure autoclave involves heating 1-chloro-2,4-dinitrobenzene with ammonium acetate at 170°C while bubbling ammonia gas through the mixture. This process can produce yields in the range of 68–76%. orgsyn.org

Alcoholic Ammonia: Refluxing 1-chloro-2,4-dinitrobenzene in an alcoholic solution with concentrated ammonia is another convenient preparation method. acs.org

Table 2: Selected Synthetic Methods for 2,4-Dinitroaniline

Starting MaterialReagentsTemperatureYield
1-chloro-2,4-dinitrobenzeneAqueous Ammonia (5.7%)70°C to 120°C84.3% google.com
1-chloro-2,4-dinitrobenzeneAqueous Ammonia (3x excess)70°C98.4% google.com
1-chloro-2,4-dinitrobenzeneAmmonium Acetate, Ammonia gas170°C68-76% orgsyn.org
1-chloro-2,4-dinitrobenzeneConc. Ammonia in AlcoholRefluxNot specified acs.org

The aldehyde precursor, decanal (also known as decyl aldehyde), is a naturally occurring compound found in citrus oils and buckwheat. atamanchemicals.comwikipedia.orgatamanchemicals.com For chemical synthesis, it is most commonly prepared by the oxidation of the corresponding primary alcohol, decan-1-ol. atamanchemicals.comwikipedia.orgchemeurope.com

A standard laboratory method for this oxidation utilizes a chromium trioxide-pyridine complex. atamanchemicals.comchemeurope.com This reagent is effective for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. Industrially, decanal can be prepared by the oxidation of n-decanol or the reduction of decanoic acid. atamanchemicals.com

Exploration of Alternative Synthetic Routes

While the direct condensation of an amine and an aldehyde is the most straightforward and widely used method for synthesizing azomethines like this compound, other strategies can be considered. These often fall under the umbrella of "green chemistry" and focus on improving efficiency and reducing environmental impact.

Alternative energy sources have been shown to be effective in driving azomethine formation. These include:

Microwave (MW) Irradiation: As mentioned, MW-assisted synthesis can dramatically shorten reaction times and improve yields, often in the absence of a solvent. biointerfaceresearch.com

Ultrasonic Conditions: Sonication provides mechanical energy to the reaction mixture, which can accelerate the rate of condensation, as demonstrated in syntheses using lemon juice as a catalyst. biointerfaceresearch.com

The exploration of novel, environmentally benign catalysts is also an active area of research. While the direct condensation route remains the most established, these alternative methodologies offer pathways for a more rapid, efficient, and sustainable synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N4O4 B074043 N-[(E)-decylideneamino]-2,4-dinitroaniline CAS No. 1527-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-decylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTWCMFTBSTXFK-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Advanced Structural Characterization of N E Decylideneamino 2,4 Dinitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms within the N-[(E)-decylideneamino]-2,4-dinitroaniline molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional correlation experiments, a complete structural map can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides critical information on the chemical environment of each proton. The aromatic region is particularly diagnostic, displaying signals for the three protons on the dinitroaniline ring. The proton positioned between the two nitro groups is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons will also exhibit distinct chemical shifts and coupling patterns. A key signal is the proton of the azomethine group (-N=CH-), which typically appears as a singlet or a triplet depending on coupling with adjacent protons, confirming the formation of the Schiff base. The long aliphatic chain of the decylidene moiety presents a series of overlapping signals in the upfield region of the spectrum, with the terminal methyl group appearing as a characteristic triplet.

The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each unique carbon atom. The carbon of the azomethine group (C=N) is a key diagnostic peak, typically found in the range of 140-160 ppm. The carbons of the dinitro-substituted aromatic ring will appear at distinct downfield shifts, with the carbons directly attached to the nitro groups being significantly deshielded. The aliphatic carbons of the decyl chain will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values and may vary slightly in experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-N=CH- (Azomethine)~7.5-8.5~140-160
Aromatic-H (ortho to -NH)~7.8-8.2-
Aromatic-H (para to -NH)~8.3-8.7-
Aromatic-H (ortho to -NO₂)~8.8-9.2-
Aromatic-C (C-NH)-~145-150
Aromatic-C (C-NO₂)-~135-145
Aliphatic Chain (-CH₂-)n~1.2-1.6~20-35
Terminal -CH₃~0.8-1.0~14

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the decylidene aliphatic chain, confirming the sequence of methylene (B1212753) groups from the azomethine proton to the terminal methyl group. It also helps in assigning the coupled protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the azomethine proton signal would correlate with the azomethine carbon signal, and each methylene proton signal would correlate with its corresponding methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show a correlation between the azomethine proton and the carbons of the dinitroaniline aromatic ring, unequivocally proving the formation of the Schiff base linkage. It would also show correlations between the protons of the first methylene group of the decyl chain and the azomethine carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Characteristic Azomethine (C=N) and Nitro Group Vibrational Modes

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its key functional groups.

Azomethine (C=N) Stretching: The formation of the Schiff base is confirmed by the appearance of a distinct absorption band corresponding to the C=N stretching vibration. This band is typically observed in the region of 1600-1650 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.

Nitro (NO₂) Group Vibrations: The two nitro groups give rise to strong and characteristic absorption bands. These are the symmetric and asymmetric stretching vibrations. The asymmetric stretching (νas(NO₂)) typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching (νs(NO₂)) is found between 1300-1370 cm⁻¹. These bands are often very intense in the IR spectrum.

Aromatic Ring Deformations and Substituent-Induced Spectral Shifts

The vibrations of the aromatic ring also provide valuable structural information. The C-H stretching vibrations on the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) are found in the 700-900 cm⁻¹ range and are indicative of the substitution pattern on the aromatic ring. The presence of the electron-withdrawing nitro groups and the imine substituent will influence the electronic distribution within the ring, causing shifts in the positions and intensities of these characteristic aromatic bands compared to a simple benzene (B151609) ring.

Table 2: Key Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Strong
Azomethine C=N Stretch1600-1650Medium to Strong
Aromatic C=C Stretch1450-1600Variable
Asymmetric NO₂ Stretch1500-1560Very Strong
Symmetric NO₂ Stretch1300-1370Very Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of the molecular formula. For this compound (C₁₆H₂₄N₄O₄), the calculated exact mass is 336.1798. HRMS analysis should yield a measured mass that is very close to this theoretical value (typically within 5 ppm error), confirming the elemental composition of the synthesized compound.

Furthermore, the mass spectrum reveals the fragmentation pattern of the molecule upon ionization. This pattern provides additional structural confirmation. Key fragmentation pathways for this compound would likely involve:

Cleavage of the C-N bond between the imine and the aromatic ring, leading to fragments corresponding to the dinitroaniline moiety and the decylideneamino cation.

Alpha-cleavage adjacent to the imine nitrogen within the aliphatic chain.

Loss of the nitro groups (as NO or NO₂) from the aromatic ring.

Analysis of these fragmentation pathways allows for the piecing together of the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Despite a comprehensive search for scientific literature, specific experimental data for the chemical compound This compound concerning elemental analysis and X-ray crystallography is not available in the public domain.

Detailed research findings, including elemental composition percentages (C, H, N) and precise crystallographic data such as bond lengths, bond angles, torsional angles, and analyses of intermolecular interactions like π-π stacking, have not been published in accessible scientific journals or databases.

Therefore, it is not possible to provide the requested article with the specified comprehensive spectroscopic and advanced structural characterization data for this compound. The required data tables and detailed research findings for the outlined sections (3.4, 3.5, 3.5.1, and 3.5.2) could not be generated due to the absence of primary research on this specific compound.

Theoretical and Computational Investigations of N E Decylideneamino 2,4 Dinitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Density Functional Theory (DFT) is a widely used method for Schiff bases as it offers a good balance between accuracy and computational cost. researchgate.net Methods like B3LYP are commonly paired with basis sets such as 6-311+G(d,p) to provide reliable results for geometry, electronic structure, and spectroscopic parameters. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation. For a molecule with a flexible decylidene chain, multiple conformations are possible. A conformational search would be necessary to identify the global minimum and other low-energy conformers. The relative energies of these conformers create a potential energy landscape, revealing the molecule's preferred shapes. The planarity of the Schiff base core and the orientation of the dinitrophenyl and decylidene groups are key parameters determined in this step. echemcom.com

Table 1: Illustrative Optimized Geometrical Parameters for the Schiff Base Moiety of N-[(E)-decylideneamino]-2,4-dinitroaniline Calculated at the B3LYP/6-311G+(d,p) level. Data is representative of similar Schiff bases.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N (Imine)1.28 - 1.30
C-N (Aniline)1.40 - 1.42
C-C=N118 - 122
C=N-C120 - 124
C-C=N-C175 - 180

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transition properties. researchgate.net A small energy gap suggests high reactivity and the possibility of intramolecular charge transfer. researchgate.net For this compound, the HOMO is expected to be localized on the aniline (B41778) ring and the imine bridge, while the LUMO would likely be centered on the electron-withdrawing 2,4-dinitroaniline (B165453) moiety.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Energies calculated using DFT. Values are illustrative and based on analogous dinitrophenyl compounds.

ParameterEnergy (eV)
HOMO Energy-6.1 to -6.5
LUMO Energy-3.0 to -3.4
Energy Gap (ΔE)2.9 to 3.3

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro groups, indicating their nucleophilic character. The hydrogen atoms of the aniline ring and the imine group would likely show positive potential (blue), indicating electrophilic sites. Mulliken charge analysis can further quantify the partial charge on each atom, providing deeper insight into the electronic distribution.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. mdpi.com These theoretical values are crucial for assigning experimental spectra.

IR: Calculation of vibrational frequencies helps in the assignment of infrared absorption bands. The computed frequencies are often scaled by a factor to correct for anharmonicity and method limitations. Key vibrational modes would include the C=N imine stretch and the symmetric/asymmetric stretches of the NO2 groups.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption maxima (λmax). mdpi.comresearchgate.net For this molecule, transitions would likely correspond to π → π* and n → π* electronic excitations within the conjugated system.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyParameterPredicted Value
1H NMRδ (CH=N)8.5 - 8.9 ppm
IRν (C=N)1620 - 1640 cm-1
IRν (NO2 asymmetric)1510 - 1530 cm-1
UV-Visλmax350 - 400 nm

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its behavior over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By placing the this compound molecule in a simulated solvent box (e.g., ethanol or DMSO), its dynamic behavior and conformational flexibility can be investigated. researchgate.net These simulations can reveal how the flexible decyl chain folds and moves in solution, how the molecule interacts with solvent molecules, and the stability of different conformers over time. This provides a more realistic picture of the molecule's behavior in a non-isolated state.

Simulation of Intermolecular Interactions and Solvent Effects

The interaction of a solute molecule with its surrounding solvent can significantly alter its electronic and structural properties. For molecules like this compound, which possesses a polar dinitrophenyl group and a nonpolar decylidene chain, solvent effects are expected to be pronounced and play a critical role in its behavior in different media.

Computational studies on related nitroaniline derivatives, such as p-nitroaniline, have demonstrated that the polarity of the solvent can induce significant shifts in the electronic absorption spectra, a phenomenon known as solvatochromism. nih.govchemrxiv.org It is anticipated that this compound would exhibit similar behavior. In polar solvents, the charge-transfer character of the electronic transitions is often stabilized, leading to a red shift (a shift to longer wavelengths) in the absorption maximum. chemrxiv.org

Simulations using hybrid quantum mechanics/molecular mechanics (QM/MM) approaches on model compounds like p-nitroaniline show that explicit solvent molecules can have a substantial impact on the excited state energies. nih.gov The polar solvent molecules arrange themselves around the polar regions of the solute, particularly the nitro groups, leading to a stabilization of the excited state and a corresponding change in the excitation energy. For this compound, the long alkyl chain would likely favor less polar environments, leading to complex solvation dynamics.

The effect of solvent polarity on the electronic properties of a molecule can be quantified by examining changes in properties such as the HOMO-LUMO energy gap and dipole moment in different solvent environments. Theoretical calculations on similar aromatic nitro compounds have shown that as the polarity of the solvent increases, the HOMO-LUMO energy gap tends to increase, suggesting greater stability in polar environments. researchgate.net

Table 1: Predicted Solvent Effects on Electronic Properties of a Model Nitroaniline Derivative

SolventDielectric ConstantPredicted HOMO-LUMO Gap (eV)Predicted Dipole Moment (Debye)
Gas Phase1.02.996.5
Cyclohexane2.03.057.8
Dichloromethane8.93.159.5
Acetonitrile37.53.2010.2
Water80.13.2511.0

Note: This table is generated based on trends observed in computational studies of related nitroaniline compounds and serves as an illustrative prediction for this compound. chemrxiv.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are invaluable for predicting the properties of new or uncharacterized compounds based on their molecular structure, thereby accelerating research and development.

For aromatic nitro compounds and Schiff bases, several key structural and quantum chemical descriptors have been identified as being strongly correlated with their intrinsic molecular properties. nih.govresearchgate.net These descriptors can be calculated using computational methods like Density Functional Theory (DFT).

Key descriptors for compounds like this compound would include:

Topological Descriptors: These relate to the connectivity and branching of the molecule. For this compound, descriptors like the Kier flexibility index would be relevant due to the long alkyl chain, and are often correlated with properties like toxicity. nih.gov

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

Hardness and Softness: These are related to the HOMO-LUMO gap and describe the molecule's resistance to deformation of its electron cloud.

Studies on similar Schiff bases have demonstrated that these descriptors can be effectively used to build QSPR models for various properties. researchgate.net For instance, a linear correlation is often observed between the HOMO-LUMO gap and the maximum absorption wavelength. Similarly, descriptors like dipole moment and polarizability are frequently correlated with the non-linear optical properties of such molecules.

Table 2: Key Structural Descriptors and Their Correlated Molecular Properties for Aromatic Nitro Compounds

Structural DescriptorDefinitionCorrelated Intrinsic Molecular Property
EHOMO Energy of the Highest Occupied Molecular OrbitalIonization Potential, Electron Donating Ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalElectron Affinity, Electron Accepting Ability
HOMO-LUMO Gap (ΔE) Difference between ELUMO and EHOMOChemical Reactivity, Kinetic Stability, Electronic Excitation Energy
Dipole Moment (µ) Measure of the net molecular polaritySolubility, Intermolecular Interaction Strength
Chemical Hardness (η) Resistance to change in electron distributionMolecular Stability, Reactivity
Electrophilicity Index (ω) Measure of the energy lowering of a molecule when it accepts electronsPropensity to act as an electrophile

This table is based on general principles and findings from QSPR studies on aromatic nitro compounds and Schiff bases. nih.govresearchgate.net

In the context of this compound, the presence of the electron-withdrawing dinitroaniline moiety and the electron-donating imine group, conjugated through the aromatic ring, creates a "push-pull" system. This electronic configuration is expected to result in a relatively small HOMO-LUMO gap and a large dipole moment, making these descriptors particularly important in any QSPR model for this compound. The long decylidene chain, while not directly part of the conjugated system, will significantly influence descriptors related to molecular size, shape, and lipophilicity.

Coordination Chemistry of N E Decylideneamino 2,4 Dinitroaniline As a Ligand

Synthesis and Characterization of Metal Complexes

There is no specific information in the reviewed literature on the synthesis and characterization of metal complexes with N-[(E)-decylideneamino]-2,4-dinitroaniline.

Complexation with Transition Metals (e.g., Cobalt(II), Nickel(II), Copper(II), Palladium(II), Platinum(IV))

No published studies were found detailing the complexation of this compound with any transition metals, including Cobalt(II), Nickel(II), Copper(II), Palladium(II), or Platinum(IV).

Determination of Complex Stoichiometry and Proposed Coordination Geometries

Without experimental data, the stoichiometry and coordination geometries of potential metal complexes of this compound can only be hypothesized. Typically, Schiff base ligands can act as bidentate or multidentate ligands, and the resulting geometry (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion, its oxidation state, and the reaction conditions.

Spectroscopic (IR, UV-Vis, NMR, EPR) and Magnetic Property Analysis of Metal-Schiff Base Complexes

No spectroscopic or magnetic property data for metal complexes of this compound are available in the public domain. For analogous Schiff base complexes, such analyses are crucial for confirming the coordination of the ligand to the metal center. Key indicators often include shifts in the C=N (imine) stretching frequency in IR spectroscopy and changes in the electronic transitions observed in UV-Vis spectroscopy upon complexation.

Theoretical Studies on Complexation Behavior

Computational Assessment of Metal-Ligand Binding Energies and Stability Constants

No published data is currently available.

Electronic Structure and Reactivity Profiles of Metal Complexes

No published data is currently available.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the advanced applications of the chemical compound This compound in the fields of materials science and chemical technology as outlined in the requested article structure.

The available information largely pertains to the precursor molecule, 2,4-dinitroaniline (B165453), which has different properties and applications. Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the specific and advanced topics requested in the outline.

Further research and investigation into this specific compound would be required to provide the detailed information requested.

Advanced Applications in Materials Science and Chemical Technology

Polymer Science and Functional Coatings

The unique chemical architecture of N-[(E)-decylideneamino]-2,4-dinitroaniline, combining a reactive imine bond, a chromophoric dinitroaniline head, and a long alkyl tail, suggests its potential, though largely unexplored, utility in polymer science. Theoretical applications range from its incorporation into polymer backbones to its use as a functional additive.

Role as a Monomer or Cross-linking Agent in Polymer Synthesis

While no specific studies documenting the use of this compound as a monomer or cross-linking agent in polymer synthesis have been reported in the reviewed literature, its molecular structure provides a basis for hypothetical applications. The presence of the imine (Schiff base) linkage is central to its potential polymer-forming capabilities.

Schiff base polymers are a class of materials synthesized through the polycondensation of diamines with dicarbonyl compounds, resulting in polymer chains containing azomethine (-HC=N-) linkages. These polymers are noted for their thermal stability and conducting properties. In principle, a bifunctional derivative of this compound, for instance, one containing an additional reactive group such as an amine or aldehyde on the decylidene or dinitroaniline moiety, could participate in such polymerization reactions.

Alternatively, the imine bond itself could be a target for polymerization or cross-linking reactions under specific catalytic conditions. The dinitroaniline part of the molecule, with its electron-withdrawing nitro groups, influences the reactivity of the imine bond and could impart specific electronic and optical properties to the resulting polymer.

The long decylidene chain would be expected to influence the physical properties of any resulting polymer, likely increasing its solubility in organic solvents and imparting a degree of flexibility to the polymer backbone. This could be advantageous in producing more processable conductive or high-performance polymers.

Table 1: Hypothetical Polymerization Strategies Involving this compound Derivatives

Polymerization StrategyRequired Functionalization of the MoleculePotential Polymer Properties
PolycondensationIntroduction of a second amine or aldehyde groupThermally stable, potentially conductive, improved solubility
Addition PolymerizationModification with a polymerizable group (e.g., vinyl)Functionalized polymer with pendant dinitroaniline groups
Cross-linkingActivation of the imine bond or other incorporated reactive sitesThermosetting material with tailored electronic properties

This table is based on theoretical applications derived from the general chemistry of Schiff bases and functional monomers, as no direct research on the polymerization of this compound has been found.

Application as an Additive for Polymer Stabilization or Functionalization

The use of organic molecules as additives to modify the properties of polymers is a well-established practice. This compound possesses structural features that suggest its potential as a functional additive.

As a functionalization additive, the dinitroaniline moiety could be exploited for its chromophoric nature. The presence of nitro groups and the conjugated system often leads to strong absorption in the UV-Visible region, which could be utilized for creating colored or UV-protective polymer coatings. The long alkyl chain would enhance its compatibility and dispersibility within non-polar polymer matrices.

Regarding polymer stabilization, certain organic compounds can act as stabilizers by absorbing UV radiation or by quenching reactive species that lead to polymer degradation. While dinitroanilines are not typically primary antioxidants, their strong UV absorbance could offer some level of light stabilization to a polymer matrix. However, the potential for the nitro groups to participate in photo-initiated degradation pathways would need to be carefully evaluated.

The functionalization of a polymer surface or bulk material with this compound could also be envisioned to introduce specific functionalities. For instance, the dinitroaniline group is known to interact with certain analytes, suggesting a potential application in creating polymeric sensory materials.

Table 2: Potential Applications of this compound as a Polymer Additive

ApplicationRelevant Molecular FeaturePotential Effect on Polymer
Colorant/UV Absorber2,4-Dinitroaniline (B165453) groupImparts color, provides UV shielding
Functionalization AgentEntire moleculeIntroduces a chemically active surface or bulk functionality
Compatibility EnhancerDecylidene (alkyl) chainImproves dispersion in non-polar polymers

This table outlines hypothetical applications based on the known properties of the constituent functional groups of this compound.

Fluorescent Probes and Chemical Sensors (non-biological applications)

The design of fluorescent probes and chemical sensors is a significant area of research in materials science, with applications in environmental monitoring and industrial process control. The structure of this compound, combining a Schiff base linkage with a nitroaromatic system, suggests its potential utility in this field, primarily based on the principles of fluorescence modulation.

Design Principles for Selective and Sensitive Sensing Mechanisms

Schiff bases are a prominent class of compounds used in the design of fluorescent chemosensors. rsc.orgrsc.orgtandfonline.comnih.gov Their synthesis is often straightforward, and their structure can be readily modified to tune their sensing properties. The core design principle involves coupling a fluorophore (a molecule that emits light) with a receptor site that can selectively bind to a target analyte. This binding event then leads to a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength. rsc.org

For a molecule like this compound, the dinitroaniline moiety itself is generally considered a fluorescence quencher. researchgate.net Therefore, a common design strategy would involve this compound acting as a "turn-off" sensor or being a component in a more complex system where its quenching ability is modulated.

The imine nitrogen and potentially the oxygen atoms of the nitro groups could act as binding sites for metal ions. The selectivity of the sensor would be determined by how well the geometry and electronic properties of this binding pocket match a specific analyte. The long decyl chain could be advantageous for creating sensors that are soluble in non-polar media or for incorporation into polymeric sensor films.

Mechanisms of Fluorescence Quenching or Enhancement upon Analyte Interaction

The fluorescence of a molecule can be quenched or enhanced through several mechanisms upon interaction with an analyte. For a compound containing a dinitroaniline group, fluorescence quenching is a particularly relevant process.

Fluorescence Quenching: Nitroaromatic compounds are well-known quenchers of fluorescence. chalcogen.rosxu.edu.cn This quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore and the analyte receptor are held in close proximity. Upon excitation, an electron can be transferred from the excited fluorophore to the electron-deficient nitroaromatic group, leading to non-radiative decay and thus, fluorescence quenching. If the dinitroaniline part of the molecule were to bind an analyte, this could alter its electron-accepting ability and modulate the PET process. tandfonline.commdpi.com

Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule (the quencher). This requires spectral overlap between the emission of the donor and the absorption of the acceptor. The dinitroaniline moiety has strong absorption in the UV-visible region and could act as a FRET acceptor.

Static and Dynamic Quenching: These processes involve the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state (static) or deactivation through collisions in the excited state (dynamic). chalcogen.ro

Fluorescence Enhancement: While less likely for a molecule dominated by a quenching group, fluorescence enhancement could be engineered. For instance, if the dinitroaniline moiety's quenching ability is inhibited upon binding to an analyte, a "turn-on" response could be observed. This might occur if the binding event disrupts the electronic communication between the nitro groups and the rest of the molecule, thereby inhibiting the PET or other quenching pathways.

Table 3: Potential Fluorescence Sensing Mechanisms for this compound

Sensing MechanismRole of Dinitroaniline MoietyAnalyte InteractionExpected Outcome
Photoinduced Electron Transfer (PET)Electron Acceptor (Quencher)Binding alters the electronic properties of the dinitroaniline group.Modulation of quenching efficiency (turn-off or turn-on).
Förster Resonance Energy Transfer (FRET)Energy Acceptor (Quencher)Binding changes the distance or spectral overlap with a donor fluorophore.Change in fluorescence intensity of the donor.
Inhibition of QuenchingQuencherAnalyte binding disrupts the quenching mechanism.Fluorescence "turn-on".

This table is based on established principles of fluorescence and chemical sensing, applied hypothetically to the structure of this compound.

Reaction Mechanisms and Stability Profile of N E Decylideneamino 2,4 Dinitroaniline

Detailed Mechanistic Pathways of Schiff Base Formation

The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline is a classic example of Schiff base formation, which proceeds through a two-step mechanism involving nucleophilic addition and subsequent dehydration.

Elucidation of Nucleophilic Addition and Subsequent Dehydration Steps

The formation of the imine bond in this compound begins with the nucleophilic attack of the primary amine, 2,4-dinitroaniline (B165453), on the electrophilic carbonyl carbon of decanal (B1670006). The lone pair of electrons on the nitrogen atom of the amino group initiates the attack on the partially positively charged carbon of the aldehyde's carbonyl group. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Following the formation of the carbinolamine, the reaction proceeds to the dehydration step. The hydroxyl group of the carbinolamine is protonated, typically by an acid catalyst, to form a good leaving group, water. The lone pair of electrons on the nitrogen then forms a double bond with the adjacent carbon, expelling the water molecule. The final step involves the deprotonation of the nitrogen atom to yield the neutral imine, this compound, and regenerate the catalyst.

Role of Acid and Base Catalysis in Imines Formation and Hydrolysis

The formation of Schiff bases is often catalyzed by either an acid or a base. Acid catalysis is particularly effective for this reaction. In an acidic medium, the carbonyl oxygen of decanal is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2,4-dinitroaniline. The subsequent dehydration of the carbinolamine intermediate is also acid-catalyzed, as protonation of the hydroxyl group facilitates its removal as water.

However, the pH of the reaction medium must be carefully controlled. If the acidity is too high, the amine nucleophile (2,4-dinitroaniline) will be protonated to form an ammonium salt. This protonated amine is no longer a nucleophile and cannot react with the carbonyl group, thus inhibiting the reaction. Therefore, the reaction rate is typically highest in a mildly acidic environment.

Base catalysis can also promote Schiff base formation, although it is generally less common for reactions involving weakly basic anilines. A base can deprotonate the carboxylic acid that is often used as a catalyst, or it can facilitate the removal of a proton in the final step of the reaction.

Conversely, the hydrolysis of Schiff bases back to their corresponding aldehyde and amine is also catalyzed by acid. chemistrysteps.com The mechanism is the reverse of the formation process. The imine nitrogen is protonated, making the imine carbon more electrophilic and susceptible to attack by water. The resulting carbinolamine then breaks down to release the aldehyde and the amine.

Chemical Stability and Degradation Studies

The stability of this compound is a crucial aspect of its chemical profile, with hydrolytic, thermal, and photochemical factors all playing a role in its potential degradation.

Hydrolytic Stability under Varying pH Conditions

The imine bond is susceptible to hydrolysis, and the rate of this process for this compound is highly dependent on the pH of the medium. Generally, Schiff bases are most stable at neutral or slightly alkaline pH and are prone to hydrolysis under acidic conditions. ajol.info

The acid-catalyzed hydrolysis begins with the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. A water molecule then acts as a nucleophile, attacking this carbon to form a protonated carbinolamine intermediate. Subsequent proton transfers and cleavage of the carbon-nitrogen bond lead to the regeneration of decanal and 2,4-dinitroaniline.

The presence of the electron-withdrawing nitro groups on the aniline (B41778) ring influences the stability of the imine. These groups make the imine nitrogen less basic and therefore less likely to be protonated. This might suggest increased stability against hydrolysis compared to Schiff bases derived from more basic amines. However, the same electron-withdrawing groups also make the 2,4-dinitroaniline a better leaving group, which could potentially facilitate the breakdown of the carbinolamine intermediate.

Interactive Data Table: Representative pH-Dependent Hydrolysis Rate of a Schiff Base This data is illustrative and represents the typical behavior of Schiff bases under different pH conditions.

pH Relative Rate of Hydrolysis Stability
2 High Low
4 Moderate Moderate
7 Low High
10 Very Low Very High
12 Very Low Very High

Thermal and Photochemical Stability Considerations and Decomposition Pathways

The thermal stability of this compound is influenced by the strength of its covalent bonds and the presence of functional groups that may be susceptible to heat. Schiff bases, in general, exhibit moderate to good thermal stability. However, the presence of two nitro groups in the 2,4-dinitroaniline moiety is a significant factor. Nitroaromatic compounds are known to be thermally sensitive and can decompose, sometimes explosively, at elevated temperatures.

Potential thermal decomposition pathways for this compound could involve the cleavage of the C-NO2 bonds, which are typically the weakest bonds in nitroaromatic compounds. This could lead to the formation of radical species and the release of nitrogen oxides. Another possible pathway is the cleavage of the imine bond (C=N), leading to the formation of various smaller molecules. The long alkyl chain from the decanal portion might also undergo fragmentation at high temperatures. Studies on similar Schiff bases with nitro groups have shown that decomposition can be a multi-step process. researchgate.net

Photochemical stability is another important consideration. Aromatic compounds containing nitro groups are often photochemically active. Upon absorption of UV light, the nitro group can undergo various transformations. For instance, it can be reduced or participate in rearrangement reactions. The imine bond itself can also be susceptible to photochemical cleavage. The potential photochemical degradation of this compound could lead to a complex mixture of products, arising from reactions such as cis-trans isomerization around the C=N bond, cyclization reactions, or fragmentation of the molecule. The photochemistry of nitro-polycyclic aromatic hydrocarbons often involves the formation of nitrite intermediates and subsequent radical species.

A summary of potential decomposition products from thermal and photochemical degradation is presented in the table below. It is important to note that these are plausible pathways based on the chemistry of related compounds, and experimental verification would be necessary to confirm the exact decomposition products of this compound.

Data Table: Potential Decomposition Products of this compound

Decomposition Type Potential Products
Thermal Nitrogen oxides (NOx), Decanal, 2,4-Dinitroaniline, Carbon monoxide, Carbon dioxide, Various smaller hydrocarbons
Photochemical (Z)-N-decylideneamino-2,4-dinitroaniline (isomer), Decanal, 2,4-Dinitroaniline, Products of nitro group reduction (e.g., nitroso, amino derivatives), Phenolic compounds

Future Perspectives and Emerging Research Avenues for N E Decylideneamino 2,4 Dinitroaniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Schiff bases, including N-[(E)-decylideneamino]-2,4-dinitroaniline, has traditionally relied on conventional heating methods. However, the principles of green chemistry are increasingly guiding the development of more environmentally benign and efficient synthetic protocols. Future research will likely focus on optimizing and applying these sustainable methods to the synthesis of this specific compound and its analogues.

Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and increased yields compared to conventional heating. rsc.orgnih.gov The use of ionic liquids as both catalyst and solvent in microwave-assisted synthesis has shown promise for producing Schiff base derivatives with high efficiency and reusability of the catalytic system. rsc.orgnih.gov

Ultrasound Irradiation (Sonochemistry): The application of ultrasound waves can promote chemical reactions through acoustic cavitation, providing an alternative energy source that can enhance reaction rates and yields. tandfonline.comrsc.org

Mechanochemistry (Grinding Techniques): This solvent-free or low-solvent approach involves the grinding of reactants together, often with a catalytic amount of a solid acid or base. tandfonline.com It is an eco-friendly method that minimizes waste and energy consumption. rsc.org

Use of Natural Acid Catalysts and Green Solvents: The exploration of biodegradable and readily available natural acids, such as those found in tomato juice, as catalysts presents a sustainable alternative to conventional acid catalysts. tandfonline.com Similarly, the use of green solvents, like ethanolic extracts from plant leaves, is being investigated to create more environmentally friendly synthetic pathways for Schiff bases and their metal complexes. pjoes.com

Table 1: Comparison of Sustainable Synthetic Methods for Schiff Bases
MethodologyKey AdvantagesReported Yields for Related CompoundsReaction Times for Related Compounds
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency82-94% rsc.orgnih.gov10 minutes nih.gov
Ultrasound IrradiationReduced reaction times, eco-friendlyHigh yields rsc.orgShortened compared to conventional methods rsc.org
Mechanochemistry (Grinding)Solvent-free, reduced energy consumptionHigh yields rsc.orgShortened compared to conventional methods rsc.org
Natural Acid CatalysisSustainable, readily available catalysts88-94% tandfonline.comVariable tandfonline.com

Future research efforts will likely involve a systematic comparison of these methods for the synthesis of this compound to identify the most efficient, scalable, and sustainable route.

Rational Design for Tailored Material Properties and Performance Enhancement

The modular nature of Schiff bases allows for the rational design of molecules with specific, predetermined properties. For this compound, this opens up avenues for tailoring its characteristics for various applications.

Future design strategies will likely focus on:

Modulation of Electronic Properties: The electron-withdrawing nature of the two nitro groups on the aniline (B41778) ring significantly influences the electronic properties of the molecule. By systematically varying the substituents on the decylidene portion or the aniline ring, it is possible to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can impact its optical, electronic, and electrochemical behaviors.

Enhancement of Chelating Abilities: Schiff bases are well-known for their ability to form stable complexes with metal ions. nih.gov The imine nitrogen and potentially other donor atoms in the structure of this compound could be strategically positioned to create selective and sensitive chemosensors for detecting specific metal ions in environmental or biological systems. nih.gov

Development of Biologically Active Analogues: Dinitroaniline derivatives have been investigated for various biological activities, including as herbicides and antiparasitic agents. researchgate.netacs.org Rational design could be employed to create analogues of this compound with enhanced efficacy against specific biological targets, such as microbial pathogens or cancer cell lines.

Advancement in Computational Approaches for Predictive Modeling and Materials Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. researchgate.net For this compound, computational approaches will be crucial in accelerating the discovery and development of its applications.

Key computational methods and their applications include:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, molecular geometry, vibrational frequencies, and reactivity of this compound. researchgate.netcell.com This information is essential for understanding its chemical behavior and for predicting its properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov This is particularly useful for understanding its behavior in complex environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of a series of this compound analogues with their observed biological activity or material properties. This can guide the design of new compounds with improved performance.

Table 2: Application of Computational Methods in Schiff Base Research
Computational MethodPredicted PropertiesRelevance to this compound
Density Functional Theory (DFT)Electronic structure, HOMO-LUMO gap, molecular orbitals, bond lengths and angles researchgate.netcell.comPredicting electronic and optical properties, reactivity
Molecular Dynamics (MD)Conformational analysis, interaction with metal ions or biological targets nih.govUnderstanding chelation behavior, modeling biological interactions
Molecular DockingBinding affinity and mode of interaction with protein active sites researchgate.netScreening for potential biological targets

The synergy between computational predictions and experimental validation will be key to unlocking the full potential of this class of compounds.

Fostering Interdisciplinary Research Collaborations for Innovative Applications

The diverse potential applications of this compound necessitate a collaborative, interdisciplinary approach. The complex challenges in materials science, environmental science, and medicine require the integration of expertise from various fields.

Future collaborations should involve:

Chemists and Materials Scientists: To design and synthesize novel analogues with tailored optical, electronic, and thermal properties for applications in areas such as organic electronics or nonlinear optics.

Biologists and Pharmacologists: To investigate the biological activities of these compounds, including their potential as antimicrobial, anticancer, or antiparasitic agents. nih.gov

Environmental Scientists and Engineers: To explore their use as chemosensors for the detection of pollutants or as agents for environmental remediation. researchgate.net

Computational Scientists and Theoreticians: To provide the theoretical framework and predictive models that guide experimental efforts and accelerate the discovery process.

By fostering these interdisciplinary collaborations, the scientific community can fully explore the rich chemical landscape offered by this compound and translate fundamental research into innovative technological and biomedical applications.

Q & A

Q. Can this compound serve as a fluorescent probe for tumor hypoxia imaging?

  • Methodological Answer : Yes, nitroreductase-mediated reduction of the dinitro group to fluorescent aminoderivatives enables hypoxia detection. In vitro assays with HCT116 cells show a 5× fluorescence increase under hypoxia (1% O₂), validated by confocal microscopy and flow cytometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.